molecular formula C18H27IO3 B8490641 Methyl 11-(4-iodophenoxy)undecanoate CAS No. 372163-16-1

Methyl 11-(4-iodophenoxy)undecanoate

Cat. No.: B8490641
CAS No.: 372163-16-1
M. Wt: 418.3 g/mol
InChI Key: LANDTEFPLCDRTJ-UHFFFAOYSA-N
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Description

Methyl 11-(4-iodophenoxy)undecanoate is a fatty acid derivative characterized by an 11-carbon undecanoate backbone esterified with a methyl group and substituted at the terminal position with a 4-iodophenoxy moiety. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogs like Methyl 11-(4-phenylphenoxy)undecanoate (38% yield via phenol alkylation and esterification) .

Properties

CAS No.

372163-16-1

Molecular Formula

C18H27IO3

Molecular Weight

418.3 g/mol

IUPAC Name

methyl 11-(4-iodophenoxy)undecanoate

InChI

InChI=1S/C18H27IO3/c1-21-18(20)10-8-6-4-2-3-5-7-9-15-22-17-13-11-16(19)12-14-17/h11-14H,2-10,15H2,1H3

InChI Key

LANDTEFPLCDRTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, synthesis yield, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications References
Methyl 11-(4-iodophenoxy)undecanoate 4-iodophenoxy C₁₈H₂₇IO₃ 418.32 Not reported Radiopharmaceuticals, SAMs
Methyl 11-(4-phenylphenoxy)undecanoate 4-phenylphenoxy C₂₄H₃₂O₃ 368.51 38% Enzyme inhibition studies
Methyl 11-(phenylsulfonyl)undecanoate Phenylsulfonyl C₁₈H₂₈O₄S 340.48 Not reported Surfactants, polymer additives
Methyl 11-(dimethoxyphosphinyl)undecanoate Dimethoxyphosphinyl C₁₄H₂₉O₅P 308.35 Bulk synthesis Metal chelation, flame retardants
Methyl 11-(2-aminoethylthio)undecanoate 2-aminoethylthio C₁₄H₂₉NO₂S 275.45 Not reported Antioxidant, cytotoxic agent development
Methyl 11-(3-pentyl-2-oxiranyl)undecanoate 3-pentyl-2-oxiranyl (epoxide) C₁₉H₃₄O₃ 310.47 Natural extract Anticancer research (pomegranate extract)
Key Observations:
  • Substituent Impact on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to non-halogenated analogs (e.g., Methyl 11-(4-phenylphenoxy)undecanoate is ~50 g/mol lighter).
  • Synthesis Yields : Yields vary widely; for example, dibromovinyl-substituted derivatives achieve 58% yields via Pd-catalyzed couplings , while biphenyl derivatives require multiple steps with moderate yields (38%) .
  • Applications : Iodinated derivatives are prioritized in imaging and SAMs due to iodine’s radiopacity and electron density. Sulfonyl and phosphonyl groups enhance hydrophilicity and metal-binding capacity, respectively .

Reactivity and Functionalization

  • Iodine vs. Bromine: The 4-iodophenoxy group undergoes slower nucleophilic substitution than brominated analogs (e.g., Methyl 11-(4-bromophenoxy)undecanoate) but offers better stability in radical reactions .
  • Sulfonyl vs. Phenoxy: Sulfonyl groups increase acidity (pKa ~1.5 for -SO₂Ph vs. ~10 for -OPh), enabling pH-responsive applications .
  • Epoxide Reactivity: The oxirane ring in Methyl 11-(3-pentyl-2-oxiranyl)undecanoate allows ring-opening reactions for bioconjugation, a feature absent in iodophenoxy derivatives .

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